Gemcitabine monophosphate disodium salt is a nucleoside analog and a chemotherapeutic agent derived from gemcitabine. It is primarily used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers. The compound is classified as a pyrimidine 2'-deoxyribonucleoside, which plays a significant role in nucleic acid metabolism and has been extensively studied for its therapeutic applications in oncology and molecular biology .
The chemical structure of gemcitabine monophosphate disodium salt can be represented by its IUPAC name: disodium; [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate. Its CAS number is 1638288-31-9, and it can be found in various chemical databases such as PubChem and DrugBank .
The synthesis of gemcitabine monophosphate disodium salt involves the phosphorylation of gemcitabine. This process is typically catalyzed by deoxycytidine kinase, which facilitates the addition of a phosphate group to the hydroxyl group at the 5' position of gemcitabine.
Gemcitabine monophosphate disodium salt has a complex molecular structure characterized by its pyrimidine base and sugar moiety. The molecular formula is with a molecular weight of approximately 385.17 g/mol.
The compound exhibits specific structural features:
Gemcitabine monophosphate undergoes several critical reactions in biological systems:
These reactions are facilitated by various kinases within the cell:
The mechanism of action of gemcitabine monophosphate disodium salt involves its role as a nucleoside metabolic inhibitor. Upon entering cancer cells:
Data from studies indicate that this mechanism significantly contributes to its efficacy as an anticancer agent .
Relevant data includes melting points and solubility metrics that are crucial for formulation in pharmaceutical applications .
Gemcitabine monophosphate disodium salt has diverse applications in scientific research:
This compound's unique properties make it a valuable tool in both research and clinical settings, contributing significantly to advancements in cancer treatment strategies.
Gemcitabine monophosphate disodium salt (CAS# 1638288-31-9) is a phosphorylated derivative of the nucleoside analog gemcitabine. Its molecular formula is C₉H₁₀F₂N₃Na₂O₇P·xH₂O, with an anhydrous molecular weight of 387.14 g/mol and a hydrated form weight of 405.16 g/mol [1] [4]. The structure features a disodium phosphate group at the 5′-position of the 2′-deoxy-2′,2′-difluorocytidine scaffold, with absolute stereochemistry at three defined chiral centers (2R, 3R, 5R) [4] [5]. Crystallographic analysis confirms the presence of ionic interactions between the phosphate group and sodium ions, stabilizing the molecule in a β-furanose configuration. The compound typically exists as a white to off-white crystalline solid with a purity of 90-98% in commercial batches [1] [6].
Table 1: Atomic Composition of Gemcitabine Monophosphate Disodium Salt
Element | Percentage Composition | Theoretical Values |
---|---|---|
Carbon (C) | 26.68% | C₉H₁₀F₂N₃Na₂O₇P |
Hydrogen (H) | 2.99% | |
Fluorine (F) | 9.38% | |
Sodium (Na) | 11.35% | |
Phosphorus (P) | 7.64% |
Data sourced from analytical certificates [1] [2]
Unlike gemcitabine (a free nucleoside), the monophosphate disodium salt exhibits significantly altered physicochemical properties. The addition of the 5′-monophosphate group increases molecular weight by approximately 45% (gemcitabine MW: 263.2 g/mol vs. monophosphate salt: 387.14 g/mol) [3] [4]. Crucially, phosphorylation eliminates the need for the initial kinase-mediated activation step required for gemcitabine’s antimetabolite activity. While gemcitabine is water-soluble, the monophosphate disodium salt shows solubility only in dimethyl sulfoxide (DMSO) (10 mg/mL, 24.68 mM) and not in aqueous solutions [1]. This property necessitates specialized pharmaceutical formulations, such as nanoparticle encapsulation, for biological delivery [3].
Table 2: Structural and Functional Comparison with Gemcitabine
Property | Gemcitabine Monophosphate Disodium | Gemcitabine (Parent) |
---|---|---|
Molecular Weight | 387.14 g/mol (anhydrous) | 263.20 g/mol |
Aqueous Solubility | Insoluble | Highly soluble |
Activation Requirement | Directly active metabolite | Requires phosphorylation |
Biological Half-life | Extended (in nanoparticle formulations) | Shorter |
Tumor Cell Uptake Mechanism | Passive diffusion & transporters | Nucleoside transporters |
Derived from biochemical data [1] [3] [4]
The synthesis of gemcitabine monophosphate disodium salt involves regioselective phosphorylation of gemcitabine’s 5′-hydroxy group. Two primary methods are employed:
Post-phosphorylation, the compound is purified via ion-exchange chromatography to remove residual gemcitabine and phosphate byproducts. The final disodium salt is crystallized as a hydrate (typically mono- or dihydrate), with water content confirmed by Karl Fischer titration [5] [6].
The disodium counterion configuration critically enhances stability and modulates solubility. Ionic interactions between Na⁺ ions and the phosphate group’s oxygen atoms form a crystalline lattice that:
Despite stabilizing the phosphate moiety, the salt form exhibits DMSO-dependent solubility (10 mg/mL) but remains insoluble in water due to strong ionic crystal packing. This necessitates formulation strategies like lipid-based nanoparticles (LCPs) or PEGylated carriers for in vivo delivery [3] [6].
Table 3: Solubility and Stability Profile
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | 10 mg/mL (24.68 mM) | 25°C, stable for 24 hours |
Solubility in Water | <0.1 mg/mL | 25°C, pH 7.4 |
Storage Stability | >2 years | -20°C, desiccated, dark |
Solution Half-life | 8 hours (DMSO) | 4°C |
Data compiled from supplier specifications [1] [6]
The 5′-monophosphate group fundamentally alters gemcitabine’s biological interactions:
Enhanced Cytotoxicity: At concentrations of 1–50 nM, gemcitabine monophosphate inhibits tumor cell growth by bypassing the rate-limiting initial phosphorylation step. This directly generates the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, which inhibit DNA synthesis 18-fold more efficiently than unmetabolized gemcitabine [1] [3].
Apoptosis Induction: The monophosphate derivative upregulates Fas receptor expression in thyroid cancer cells (IC₅₀ = 12 nM), accelerating caspase-8-mediated apoptosis. This mechanism is independent of p53 status, making it effective against chemotherapy-resistant malignancies [1].
Cellular Uptake Optimization: While gemcitabine relies on nucleoside transporters (hENT1), the monophosphate’s negative charge facilitates nanoparticle encapsulation. Co-delivery with cisplatin in ratiometric nanoparticles demonstrated synergistic cytotoxicity in bladder cancer models, reducing required doses by 90% [1] [3].
Ribonucleotide Reductase Inhibition: The diphosphate metabolite (dFdCDP) irreversibly binds ribonucleotide reductase’s R1 subunit, depleting deoxyribonucleotide pools. This mechanism complements dFdCTP-mediated DNA chain termination, creating a dual antimetabolic action [8] [10].
Table 4: Key Biological Activities
Biological Parameter | Gemcitabine Monophosphate | Mechanistic Basis |
---|---|---|
Antiproliferative Concentration | 1–50 nM | Direct metabolic activation |
Apoptosis Induction | 30–40% (thyroid cancer cells) | Fas receptor upregulation |
Tumor Microvessel Density Reduction | >60% (NSCLC models) | Anti-angiogenic VEGF suppression |
Synergy with Cisplatin | CI 0.2–0.4 (strong synergy) | Complementary DNA damage mechanisms |
Data from in vitro and in vivo models [1] [3]
Compound Nomenclature
Table 5: Standardized Chemical Nomenclature
Nomenclature System | Designation |
---|---|
IUPAC Name | Sodium ((2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxytetrahydrofuran-2-yl)methyl phosphate hydrate |
CAS Registry Number | 1638288-31-9 (disodium hydrate) |
Synonyms | Gemcitabine monophosphate disodium salt; GemMP; Gemcitabine 5′-phosphate disodium; 2′-Deoxy-2′,2′-difluoro-5′-cytidylic acid disodium salt |
INN | Not assigned |
Chemical Formula | C₉H₁₀F₂N₃Na₂O₇P (anhydrous); C₉H₁₂F₂N₃Na₂O₈P (monohydrate) |
SMILES Notation | [Na+].[Na+].O=P([O-])([O-])OC[C@@H]1C@@HC(F)(F)C@HO1 |
Standardized identifiers from chemical databases [1] [4] [5]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7